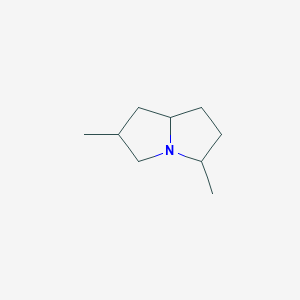
2,5-Dimethylhexahydro-1H-pyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylhexahydro-1H-pyrrolizine is a bicyclic nitrogen-containing heterocyclic compound. It is part of the pyrrolizine family, which is known for its diverse biological activities and presence in various natural and synthetic products. The structure consists of a fused five-membered ring system with a nitrogen atom at the ring junction, making it a significant scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylhexahydro-1H-pyrrolizine can be achieved through several methods. One common approach involves the cycloaddition reaction of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . Another method includes the use of piperidinium acetate as an organocatalyst for the one-pot synthesis of substituted pyrrolizines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethylhexahydro-1H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include dialkyl acetylenedicarboxylates for cycloaddition, proline and ninhydrin for azomethine ylide formation, and various oxidizing and reducing agents for subsequent transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolizine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
2,5-Dimethylhexahydro-1H-pyrrolizine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: Pyrrolizine derivatives are investigated for their potential as anti-inflammatory, antitumor, and antimicrobial agents
Industry: It is utilized in the development of new materials and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylhexahydro-1H-pyrrolizine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the pyrrolizine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrrolizine scaffold .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolizidine: A parent compound with a similar bicyclic structure but without the methyl substitutions.
Spiropyrrolizines: Compounds with a spiro-fused ring system, exhibiting different biological activities.
Pyrrolopyrazines: Compounds containing both pyrrole and pyrazine rings, known for their antimicrobial and antitumor properties
Uniqueness
2,5-Dimethylhexahydro-1H-pyrrolizine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 5 can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H17N |
|---|---|
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
2,5-dimethyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |
InChI |
InChI=1S/C9H17N/c1-7-5-9-4-3-8(2)10(9)6-7/h7-9H,3-6H2,1-2H3 |
Clé InChI |
ARBXIWKYEYENLS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2N1CC(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


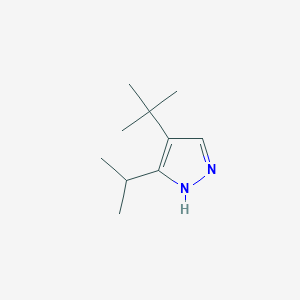
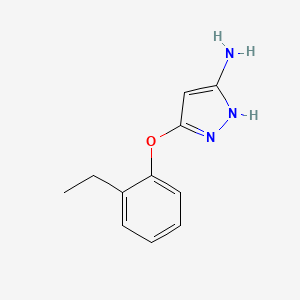
![1-Ethenyl-4-[(trifluoromethyl)thio]benzene](/img/structure/B15206623.png)
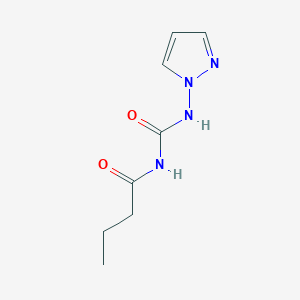
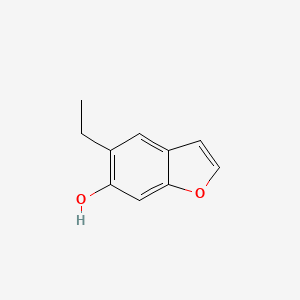
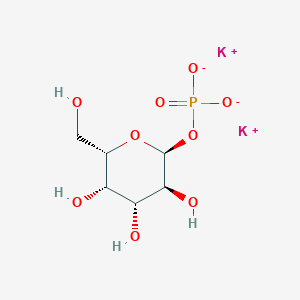
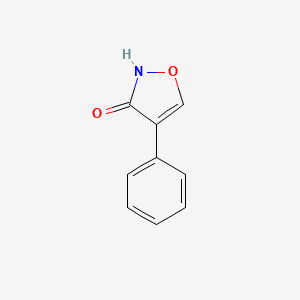
![Benzo[d]oxazole-2,7-dicarbaldehyde](/img/structure/B15206651.png)
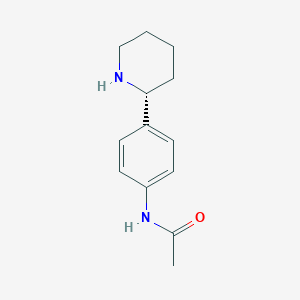
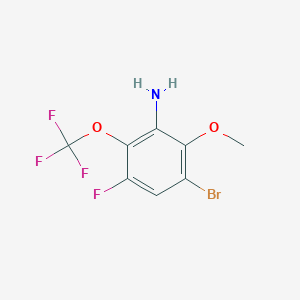
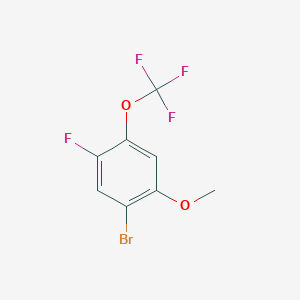

![1-(Dibenzo[b,d]furan-3-yl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one](/img/structure/B15206668.png)

